(4-Tert-butylcyclohexyl)hydrazine

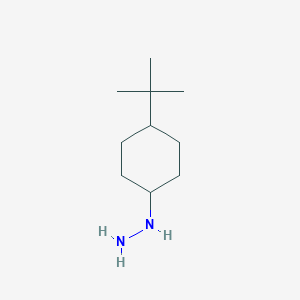

Description

Structure

3D Structure

Properties

CAS No. |

500689-73-6 |

|---|---|

Molecular Formula |

C10H22N2 |

Molecular Weight |

170.30 g/mol |

IUPAC Name |

(4-tert-butylcyclohexyl)hydrazine |

InChI |

InChI=1S/C10H22N2/c1-10(2,3)8-4-6-9(12-11)7-5-8/h8-9,12H,4-7,11H2,1-3H3 |

InChI Key |

PVVJJWYCXNXIKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)NN |

Origin of Product |

United States |

Synthetic Strategies for 4 Tert Butylcyclohexyl Hydrazine and Its Analogues

General Approaches to Hydrazine (B178648) Synthesis

The synthesis of hydrazines, compounds containing a nitrogen-nitrogen single bond, can be achieved through several established methodologies. One of the most fundamental approaches is the alkylation of hydrazine itself or its derivatives. However, this method can suffer from a lack of selectivity, often leading to mixtures of mono-, di-, tri-, and tetra-substituted hydrazines.

More controlled methods have been developed to overcome these challenges. The reduction of N-nitrosamines, formed by the nitrosation of secondary amines, provides a reliable route to 1,1-disubstituted hydrazines. drnerz.com A variety of reducing agents, including zinc in acetic acid or lithium aluminum hydride (LiAlH₄), can be employed for this transformation. drnerz.com

Another powerful strategy is the formation of a carbon-nitrogen bond followed by the creation of the N-N bond, or vice-versa. For instance, palladium-catalyzed cross-coupling reactions have been developed to form N-aryl and N-alkyl hydrazines from aryl or alkyl halides and hydrazine derivatives. odinity.com Furthermore, the direct reductive alkylation of hydrazine derivatives with carbonyl compounds in the presence of a reducing agent, such as α-picoline-borane, offers a one-pot synthesis of N-alkylhydrazines. odinity.com

Novel approaches continue to be developed, including three-component reactions that can generate complex hydrazine derivatives in a single step. acs.org For example, the reaction of acetylenic esters with N-substituted aryl hydrazines in the presence of triphenylphosphine (B44618) is one such method. acs.org Enzymatic methods, utilizing enzymes like imine reductases for reductive hydrazination, are also emerging as powerful tools for the synthesis of substituted hydrazines. nih.gov

Synthetic Routes Involving 4-Tert-butylcyclohexanone (B146137) as a Precursor

A common and direct synthetic pathway to (4-tert-butylcyclohexyl)hydrazine begins with the readily available starting material, 4-tert-butylcyclohexanone. researchgate.net This route typically involves two key steps: the formation of a hydrazone intermediate, followed by its reduction to the target hydrazine.

The initial step in this synthesis is the condensation reaction between 4-tert-butylcyclohexanone and hydrazine hydrate (B1144303) (H₂NNH₂). This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration, to form a hydrazone. libretexts.org The product of this reaction is (4-tert-butylcyclohexylidene)hydrazine. The reaction is typically carried out in a suitable solvent like ethanol (B145695) or methanol (B129727) and can be catalyzed by a small amount of acid. pbworks.com The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ketone, leading to a tetrahedral intermediate which then eliminates a molecule of water to form the stable C=N double bond of the hydrazone.

The second step is the reduction of the C=N double bond of the (4-tert-butylcyclohexylidene)hydrazine intermediate to the N-N single bond of the final product, (4-tert-butylcyclohexyl)hydrazine. Several reducing agents can accomplish this transformation, and the choice of reagent can be critical for controlling the stereochemical outcome of the reaction.

Commonly used reducing agents for hydrazones include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). odinity.comvaia.com These reagents deliver a hydride ion (H⁻) to the carbon atom of the C=N bond. Subsequent protonation, typically during aqueous workup, yields the hydrazine product. The conditions for these reductions are generally mild. For example, NaBH₄ reductions can be performed in alcoholic solvents like methanol or ethanol. drnerz.compbworks.comtamu.edu LiAlH₄ is a more powerful reducing agent and requires anhydrous conditions, typically using solvents like diethyl ether or tetrahydrofuran (B95107) (THF). vaia.com

The Wolff-Kishner reduction is another method that proceeds via a hydrazone intermediate. libretexts.org However, this reaction is performed under harsh basic conditions at high temperatures and ultimately reduces the carbonyl group all the way down to a methylene (B1212753) group (an alkane), not a hydrazine. libretexts.org Therefore, milder, controlled reduction methods are necessary to isolate the desired hydrazine product.

Stereoselective Synthesis of Cis- and Trans-Isomers

The reduction of (4-tert-butylcyclohexylidene)hydrazine presents a significant stereochemical consideration, as it can lead to two diastereomeric products: cis-(4-tert-butylcyclohexyl)hydrazine and trans-(4-tert-butylcyclohexyl)hydrazine. The large tert-butyl group locks the cyclohexane (B81311) ring into a chair conformation where it occupies an equatorial position to minimize steric strain. wpmucdn.comthecatalyst.org This conformational rigidity allows for predictable control over the stereochemical outcome based on the steric bulk of the reducing agent.

The stereoselectivity of hydride reduction of the parent ketone, 4-tert-butylcyclohexanone, is well-documented and provides a strong model for the reduction of its hydrazone derivative.

Formation of the trans-isomer: Small, unhindered reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) preferentially attack the C=N bond from the axial direction. tamu.edu This is because the axial pathway is sterically less hindered than the equatorial approach, which is impeded by the hydrogen atoms at the C2 and C6 positions. This axial attack leads to the formation of the trans-isomer, where the newly formed amino group is in the more thermodynamically stable equatorial position. odinity.comthecatalyst.org

Formation of the cis-isomer: In contrast, bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride), are too large to approach from the axial face. tamu.edu They are forced to attack from the more sterically accessible equatorial direction. This equatorial attack results in the formation of the cis-isomer, with the amino group in the less stable axial position. tamu.edu

This predictable stereochemical control allows for the selective synthesis of either the cis or trans isomer of (4-tert-butylcyclohexyl)hydrazine by choosing the appropriate reducing agent.

Table 1: Stereoselective Reduction of 4-tert-butylcyclohexanone as a Model for Hydrazone Reduction

| Reducing Agent | Predominant Attack | Major Product Isomer (Alcohol) | Expected Major Product Isomer (Hydrazine) |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Axial | trans-4-tert-butylcyclohexanol | trans-(4-tert-butylcyclohexyl)hydrazine |

| Lithium Aluminum Hydride (LiAlH₄) | Axial | trans-4-tert-butylcyclohexanol | trans-(4-tert-butylcyclohexyl)hydrazine |

| L-Selectride | Equatorial | cis-4-tert-butylcyclohexanol | cis-(4-tert-butylcyclohexyl)hydrazine |

Data derived from studies on the reduction of 4-tert-butylcyclohexanone. odinity.comtamu.edu

Novel Methodologies for Introducing the (4-Tert-butylcyclohexyl)hydrazine Moiety

Beyond the classical two-step synthesis from the corresponding ketone, modern synthetic methods offer alternative and potentially more efficient routes to substituted hydrazines like (4-tert-butylcyclohexyl)hydrazine.

Enzymatic reductive hydrazination is a promising green chemistry approach. nih.gov Imine reductases (IREDs) can catalyze the condensation of a ketone, such as 4-tert-butylcyclohexanone, with hydrazine and subsequent asymmetric reduction of the in-situ formed hydrazone intermediate. nih.gov This method can offer high stereoselectivity and operates under mild, environmentally friendly conditions.

Multicomponent reactions provide another advanced strategy. For instance, a one-pot reaction could conceivably be designed where the 4-tert-butylcyclohexyl group, a hydrazine source, and other components are combined to build the final molecule in a single synthetic operation. beilstein-journals.org

Furthermore, methods involving the direct amination of precursor molecules could be adapted. For example, the synthesis of hydrazines via the alkylation of a nitrogen dianion offers a way to control the degree of substitution on the hydrazine moiety. odinity.com This could potentially be applied to introduce the 4-tert-butylcyclohexyl group onto a protected hydrazine precursor. These novel methodologies represent the forefront of synthetic organic chemistry and may offer more efficient, selective, and sustainable pathways to (4-tert-butylcyclohexyl)hydrazine and its analogues in the future.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of (4-tert-butylcyclohexyl)hydrazine in solution. The presence of the bulky tert-butyl group effectively locks the cyclohexane (B81311) ring into a specific conformation, which simplifies the interpretation of the NMR spectra and allows for the clear distinction between cis and trans isomers.

Detailed ¹H NMR Analysis, Including Coupling Constants and Chemical Shifts

The ¹H NMR spectrum of (4-tert-butylcyclohexyl)hydrazine provides critical information about the proton environment and the relative stereochemistry of the substituents. The chemical shifts (δ) and coupling constants (J) are highly dependent on whether the hydrazine (B178648) group is in an axial or equatorial position relative to the tert-butyl group.

In the case of the trans isomer, the tert-butyl group occupies an equatorial position to minimize steric strain, forcing the hydrazine group into an axial position. Conversely, in the cis isomer, both the tert-butyl and hydrazine groups can reside in equatorial positions, which is the more stable conformation.

The proton attached to the carbon bearing the hydrazine group (H-1) is of particular diagnostic importance. For the trans isomer (axial H-1), this proton is expected to appear as a multiplet at a relatively upfield chemical shift due to shielding effects, with large axial-axial coupling constants (J ≈ 10-13 Hz) to the adjacent axial protons and smaller axial-equatorial couplings (J ≈ 3-4 Hz). For the cis isomer (equatorial H-1), the signal for this proton would be shifted downfield and exhibit smaller equatorial-axial and equatorial-equatorial coupling constants (J ≈ 2-5 Hz). chegg.comlibretexts.org

The protons of the tert-butyl group will appear as a sharp singlet around 0.8-1.0 ppm, while the cyclohexane ring protons will resonate in the region of 1.0-2.5 ppm. The NH and NH₂ protons of the hydrazine moiety are expected to show broad signals whose chemical shifts are dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for (4-tert-butylcyclohexyl)hydrazine Isomers

| Proton | Predicted δ (ppm) - cis Isomer | Predicted δ (ppm) - trans Isomer | Predicted Coupling Constants (J, Hz) |

| H-1 (CH-NHNH₂) | ~3.0-3.5 (multiplet) | ~2.5-3.0 (multiplet) | cis: J ≈ 2-5 Hz; trans: J ≈ 10-13 Hz (ax-ax), 3-4 Hz (ax-eq) |

| Cyclohexane CH₂ | 1.0 - 2.2 | 1.0 - 2.2 | - |

| C(CH₃)₃ | ~0.85 | ~0.85 | - |

| NH, NH₂ | Variable (broad) | Variable (broad) | - |

¹³C NMR Spectroscopy for Carbon Framework Elucidation

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. compoundchem.comoregonstate.edu The number of distinct signals in the ¹³C NMR spectrum can indicate the symmetry of the molecule. The chemical shifts of the cyclohexane ring carbons are sensitive to the stereochemistry.

The carbon atom attached to the hydrazine group (C-1) will be significantly deshielded and is expected to resonate in the range of 50-60 ppm. The chemical shift of the other ring carbons will also differ between the cis and trans isomers due to the different steric and electronic environments. The quaternary carbon and the methyl carbons of the tert-butyl group will have characteristic chemical shifts around 32 ppm and 27 ppm, respectively.

Table 2: Predicted ¹³C NMR Chemical Shifts for (4-tert-butylcyclohexyl)hydrazine Isomers

| Carbon | Predicted δ (ppm) - cis Isomer | Predicted δ (ppm) - trans Isomer |

| C-1 (CH-NHNH₂) | ~55-65 | ~50-60 |

| C-2, C-6 | ~30-35 | ~32-38 |

| C-3, C-5 | ~25-30 | ~25-30 |

| C-4 | ~45-50 | ~45-50 |

| C (CH₃)₃ | ~32 | ~32 |

| C(CH₃ )₃ | ~27 | ~27 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity and conformation of (4-tert-butylcyclohexyl)hydrazine.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com It would be used to trace the connectivity of the cyclohexane ring protons, starting from the well-resolved H-1 proton and moving around the ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu This allows for the direct assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC spectroscopy detects longer-range (2-3 bond) correlations between protons and carbons. sdsu.educolumbia.edu This is particularly useful for identifying the quaternary carbon of the tert-butyl group by its correlation with the tert-butyl protons, and for confirming the assignment of the cyclohexane ring carbons by their correlations with various protons around the ring.

Together, these 2D NMR techniques provide a complete picture of the molecular structure in solution.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint that can be used for functional group identification. msu.edulibretexts.org For (4-tert-butylcyclohexyl)hydrazine, the IR spectrum would be dominated by absorptions from the N-H and C-H bonds.

The hydrazine moiety will give rise to characteristic N-H stretching vibrations in the region of 3300-3400 cm⁻¹, which are typically broad. nih.gov The N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹. The N-N stretching vibration is weaker and appears in the 1000-1200 cm⁻¹ region. researchgate.net

The C-H stretching vibrations of the cyclohexane and tert-butyl groups will be observed in the 2850-3000 cm⁻¹ range. The C-H bending vibrations will appear in the fingerprint region (below 1500 cm⁻¹), contributing to the unique pattern of the spectrum.

Table 3: Predicted Characteristic IR Absorption Frequencies for (4-tert-butylcyclohexyl)hydrazine

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (hydrazine) | 3300 - 3400 | Medium-Strong, Broad |

| C-H Stretch (alkane) | 2850 - 3000 | Strong |

| N-H Bend (hydrazine) | 1600 - 1650 | Medium |

| C-H Bend (alkane) | 1350 - 1470 | Medium |

| N-N Stretch (hydrazine) | 1000 - 1200 | Weak-Medium |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecular ion, which allows for the determination of the elemental composition of (4-tert-butylcyclohexyl)hydrazine. miamioh.edu The fragmentation pattern observed in the mass spectrum gives valuable information about the molecular structure.

Upon ionization, the molecular ion of (4-tert-butylcyclohexyl)hydrazine is expected to undergo characteristic fragmentation. A prominent fragmentation pathway would be the loss of the tert-butyl group as a stable tert-butyl cation, leading to a significant peak at [M-57]⁺. researchgate.net Alpha-cleavage adjacent to the hydrazine group could result in the loss of the hydrazine moiety or cleavage of the cyclohexane ring. The fragmentation pattern can be analyzed to piece together the structure of the molecule. youtube.com

Table 4: Predicted Key Fragmentation Ions in the Mass Spectrum of (4-tert-butylcyclohexyl)hydrazine

| m/z Value | Identity of Fragment |

| [M]⁺ | Molecular Ion |

| [M-15]⁺ | Loss of a methyl radical (CH₃) |

| [M-31]⁺ | Loss of the NHNH₂ radical |

| [M-57]⁺ | Loss of the tert-butyl radical (C₄H₉) |

X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.govrsc.org If a suitable single crystal of (4-tert-butylcyclohexyl)hydrazine can be grown, X-ray diffraction analysis would provide accurate bond lengths, bond angles, and torsional angles.

This technique would unequivocally establish the cis or trans stereochemistry of the molecule and reveal the preferred conformation of the cyclohexane ring in the solid state. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding involving the hydrazine group, which dictate the crystal packing and supramolecular architecture. nih.govmdpi.com The analysis of the crystal structure would provide a complete and unambiguous picture of the molecule's geometry.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of (4-tert-butylcyclohexyl)hydrazine or its hydrochloride salt. Consequently, a detailed analysis of its crystal packing and specific intermolecular interactions, such as hydrogen bonding and potential C-H···π interactions, cannot be provided at this time.

While crystallographic studies of related compounds, such as various substituted cyclohexyl derivatives and tert-butyl carbazates, are available, direct extrapolation of these findings to (4-tert-butylcyclohexyl)hydrazine would be speculative and would not meet the standard of scientifically accurate reporting. The unique steric and electronic properties of the tert-butyl and hydrazine substituents on the cyclohexane ring would significantly influence the solid-state packing and the nature of the intermolecular forces.

Conformational Analysis in the Crystalline State

Similarly, without experimental crystallographic data, a definitive conformational analysis of (4-tert-butylcyclohexyl)hydrazine in the crystalline state is not possible. The conformation of the cyclohexane ring (i.e., chair, boat, or twist-boat) and the relative orientation of the axial or equatorial positions of the tert-butyl and hydrazine substituents are crucial aspects that can only be determined through experimental structural analysis.

The large tert-butyl group is expected to predominantly occupy an equatorial position to minimize steric strain, which would likely force the hydrazine substituent into either an axial or equatorial position depending on the synthetic route and crystallization conditions. The specific conformation adopted in the solid state would be a result of the interplay between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. A detailed description of bond angles, torsion angles, and the precise geometry of the molecule in its crystalline form awaits experimental elucidation.

In Depth Conformational Analysis of 4 Tert Butylcyclohexyl Hydrazine

Fundamental Principles of Cyclohexane (B81311) Conformational Preferences

To minimize ring strain, cyclohexane adopts a puckered three-dimensional structure, with the "chair" conformation being the most stable. This stability arises from having all carbon-carbon bonds staggered, thus minimizing torsional strain, and bond angles close to the ideal tetrahedral angle of 109.5 degrees, which minimizes angle strain. libretexts.org

Axial and Equatorial Substituent Orientations

In the chair conformation of cyclohexane, the hydrogen atoms (or any substituents) can occupy two distinct types of positions: axial and equatorial. wikipedia.org Axial bonds are parallel to the principal axis of the ring, pointing either up or down. Equatorial bonds point out from the "equator" of the ring. These two positions are not equivalent. When a substituent is in an axial position, it experiences steric hindrance from the other two axial atoms on the same side of the ring, an interaction known as a 1,3-diaxial interaction. youtube.com In contrast, an equatorial substituent is further away from other groups, resulting in lower steric strain. libretexts.org

A-Values and Their Application to the Tert-butyl Group

The energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane is quantified by the "A-value". masterorganicchemistry.comwikipedia.org A higher A-value indicates a stronger preference for the substituent to occupy the equatorial position. masterorganicchemistry.com The tert-butyl group, with its significant steric bulk, has a very large A-value, estimated to be around 5.0 kcal/mol. libretexts.org This high A-value effectively "locks" the cyclohexane ring in a conformation where the tert-butyl group is in the equatorial position, as the energetic cost of placing it in the axial position is substantial. libretexts.org

| Substituent | A-Value (kcal/mol) |

| -H | 0 |

| -CH₃ | 1.7 |

| -CH₂CH₃ | 1.8 |

| -CH(CH₃)₂ | 2.2 |

| -C(CH₃)₃ | ~5.0 |

| -F | 0.24 |

| -Cl | 0.53 |

| -Br | 0.48 |

| -I | 0.47 |

| -OH | 0.87-1.0 |

| -NH₂ | 1.2-1.6 |

| -NHNH₂ | Data not readily available |

Note: The A-value for the hydrazine (B178648) group (-NHNH₂) is not commonly tabulated and would require experimental determination or computational modeling.

Conformational Isomerism in (4-Tert-butylcyclohexyl)hydrazine

The presence of two substituents on the cyclohexane ring, a tert-butyl group at position 1 and a hydrazine group at position 4, leads to the possibility of geometric isomerism, specifically cis and trans diastereomers. libretexts.org These isomers have different spatial arrangements of the substituents relative to the plane of the ring. libretexts.org

Energetic Preferences of Cis- and Trans-Diastereomers

Due to the strong equatorial preference of the tert-butyl group, both the cis and trans isomers of (4-tert-butylcyclohexyl)hydrazine will exist predominantly in a chair conformation where the tert-butyl group occupies an equatorial position.

Trans-isomer: In the trans-isomer, the two substituents are on opposite sides of the ring. libretexts.org To accommodate the equatorial tert-butyl group, the hydrazine group must also be in an equatorial position (e,e). This conformation is generally the most stable for 1,4-disubstituted cyclohexanes as it minimizes steric interactions for both substituents.

Cis-isomer: In the cis-isomer, the substituents are on the same side of the ring. libretexts.org With the tert-butyl group in the equatorial position, the hydrazine group is forced into the less favorable axial position (e,a). This axial placement of the hydrazine group will introduce 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions, leading to higher steric strain compared to the trans-isomer. chemicalforums.com Consequently, the trans-isomer of (4-tert-butylcyclohexyl)hydrazine is expected to be significantly more stable than the cis-isomer.

Ring-Flip Dynamics and Energy Barriers

Cyclohexane and its derivatives can undergo a conformational change known as a ring flip, where one chair conformation interconverts into another. wikipedia.org During this process, axial substituents become equatorial and vice versa. The energy barrier for the ring flip in unsubstituted cyclohexane is approximately 10-11 kcal/mol. libretexts.org

For (4-tert-butylcyclohexyl)hydrazine, the ring flip is heavily disfavored. A ring flip in either the cis or trans isomer would force the bulky tert-butyl group into an axial position, which would incur a severe steric penalty of about 5 kcal/mol. libretexts.org This high energy barrier means that the conformation with the equatorial tert-butyl group is overwhelmingly populated, and the ring is essentially "locked" in this conformation at room temperature. While a twist-boat conformation can be an intermediate in the ring-flip process, in the case of cis-1,4-di-tert-butylcyclohexane, the twist-boat can be more stable than the chair to alleviate steric strain. upenn.eduupenn.edu However, with the smaller hydrazine group, the chair conformation with an equatorial tert-butyl group is still expected to be the most stable.

Influence of the Hydrazine Substituent on Cyclohexane Conformation

The primary influence of the hydrazine (-NHNH₂) substituent on the conformation of (4-tert-butylcyclohexyl)hydrazine is its own steric requirement and potential for intramolecular interactions. The A-value for the amino group (-NH₂) is in the range of 1.2-1.6 kcal/mol, suggesting a preference for the equatorial position, though not as pronounced as that of the tert-butyl group. The hydrazine group is expected to have a similar or slightly larger A-value due to the additional nitrogen atom and its lone pair.

In the more stable trans-isomer, with both the tert-butyl and hydrazine groups in equatorial positions, the hydrazine group's influence is minimal as it is in its preferred orientation. In the less stable cis-isomer, the hydrazine group is forced into an axial position. The resulting 1,3-diaxial interactions between the axial hydrazine group and the axial hydrogens will be the primary source of conformational strain in this isomer. The exact magnitude of this strain would depend on the rotational conformation of the hydrazine group itself, which can orient its lone pairs and hydrogens to minimize these repulsive interactions.

Steric and Stereoelectronic Effects Governed by the Tert-butyl Group

The conformational landscape of the (4-tert-butylcyclohexyl)hydrazine molecule is overwhelmingly dominated by the steric demands of the bulky tert-butyl group. This substituent acts as a conformational "lock," dictating the orientation of the cyclohexane ring and, consequently, the spatial arrangement of the hydrazine moiety. stackexchange.com This section provides a detailed examination of the steric and stereoelectronic factors at play.

The chair conformation is the most stable arrangement for a cyclohexane ring, and its substituents can occupy either axial or equatorial positions. masterorganicchemistry.com In monosubstituted cyclohexanes, a dynamic equilibrium exists between two chair conformers, achieved through a process known as a ring flip. libretexts.org However, the presence of a tert-butyl group effectively quenches this dynamic, forcing the equilibrium to lie almost exclusively on the side where this bulky group occupies an equatorial position. stackexchange.combrainly.com

The reason for this is the severe steric strain, known as 1,3-diaxial interaction, that arises when the tert-butyl group is in an axial position. libretexts.org An axial substituent encounters steric hindrance from the two other axial hydrogens on the same face of the ring (at the C3 and C5 positions). masterorganicchemistry.com For a tert-butyl group, with its three methyl groups, this interaction is particularly destabilizing.

The energetic preference for the equatorial position is quantified by the conformational A-value, which represents the change in Gibbs free energy (ΔG°) for the equatorial-to-axial equilibrium. A larger A-value signifies a stronger preference for the equatorial position. The tert-butyl group has one of the largest A-values, estimated to be around 5 kcal/mol, which translates to the equatorial conformer being favored by a ratio of approximately 10,000:1. stackexchange.com

Table 4.4.1: Comparative A-Values for Selected Substituents

| Substituent | A-Value (kcal/mol) |

| -Cl | 0.53 |

| -OH | 0.94 |

| -NH2 | 1.4 |

| -CH3 | 1.74 |

| -C(CH3)3 | ~5.0 |

This table illustrates the exceptionally high steric requirement of the tert-butyl group compared to other common substituents.

Given this pronounced energetic preference, both cis- and trans-(4-tert-butylcyclohexyl)hydrazine will exist predominantly in a chair conformation where the tert-butyl group is equatorial. This has significant stereochemical consequences:

In trans-(4-tert-butylcyclohexyl)hydrazine , the hydrazine group (-NHNH2) is also forced into an equatorial position.

In cis-(4-tert-butylcyclohexyl)hydrazine , the hydrazine group is consequently locked into an axial position.

This conformational locking allows for the study of axial versus equatorial hydrazine substituents without the complication of a fluctuating ring equilibrium.

While steric repulsion is the primary determinant, stereoelectronic effects also play a role, particularly in influencing the orientation of the hydrazine substituent itself. The hydrazine molecule has a gauche conformation in its ground state and exhibits barriers to both N-N bond rotation and pyramidal inversion at the nitrogen atoms. researchgate.netdoi.org When attached to the cyclohexane ring, the orientation of the lone pairs on the nitrogen atoms will be influenced by potential hyperconjugative interactions with adjacent C-C or C-H anti-periplanar bonds. For an equatorial hydrazine group, the lone pairs can interact with the axial C-H bonds of the ring. For an axial hydrazine, different hyperconjugative interactions would be at play. The size of the lone pair orbital on nitrogen is considered to contribute to its steric demand, influencing its A-value. youtube.com

The fixed conformations of these isomers dictate their reactivity. For instance, in elimination reactions, an anti-periplanar arrangement between a leaving group and a proton is required. This is readily achieved in the cis-isomer where the axial hydrazine (or a derivative thereof) is anti-periplanar to axial hydrogens. In the trans-isomer, the equatorial hydrazine lacks this geometric relationship, making such reactions much slower. stackexchange.com

Table 4.4.2: Predicted Conformational Data for (4-Tert-butylcyclohexyl)hydrazine Isomers

| Isomer | Tert-butyl Position | Hydrazine Position | Dominant Conformer Population | Key Steric Interaction |

| cis | Equatorial | Axial | >99.9% | 1,3-diaxial (Hydrazine-H) |

| trans | Equatorial | Equatorial | >99.9% | Gauche interactions |

Computational Chemistry and Theoretical Modeling of 4 Tert Butylcyclohexyl Hydrazine

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the optimized ground state geometry and various electronic properties of molecules. For (4-Tert-butylcyclohexyl)hydrazine, DFT calculations would be instrumental in predicting the preferred conformations of the cyclohexyl ring (chair, boat, etc.) and the orientation of the bulky tert-butyl and hydrazine (B178648) substituents.

A key output of DFT calculations is the electron density distribution, from which the molecular electrostatic potential (MEP) can be mapped. The MEP illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For (4-Tert-butylcyclohexyl)hydrazine, the MEP would likely show negative potential around the nitrogen atoms of the hydrazine group due to the lone pairs of electrons, making this region a likely site for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms of the hydrazine and the hydrocarbon framework would exhibit positive potential. This analysis is crucial for understanding how the molecule might interact with other species.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a pivotal role in chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of a molecule. A small HOMO-LUMO gap suggests higher reactivity. For (4-Tert-butylcyclohexyl)hydrazine, the HOMO would be expected to be localized primarily on the hydrazine moiety, specifically the nitrogen lone pairs. The LUMO, on the other hand, would likely be distributed over the anti-bonding orbitals of the molecule. Understanding these orbitals would provide valuable insights into its potential reactions.

Hypothetical Data Table for Frontier Molecular Orbitals of (4-Tert-butylcyclohexyl)hydrazine

| Parameter | Expected Value (Arbitrary Units) |

|---|---|

| HOMO Energy | Lower (more negative) |

| LUMO Energy | Higher (less negative/positive) |

Advanced Computational Methods for Intermolecular Interactions

Beyond the properties of a single molecule, computational methods can also illuminate how molecules interact with each other in the solid state or in solution. These interactions are fundamental to the physical properties of a substance, such as its melting point and crystal structure.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov It partitions the space in a crystal among the constituent molecules, and the surface enclosing each molecule is colored according to the nature and proximity of intermolecular contacts. For a hypothetical crystal structure of (4-Tert-butylcyclohexyl)hydrazine, a Hirshfeld analysis would likely reveal the prevalence of hydrogen bonds involving the hydrazine group (N-H···N or N-H···other acceptors) and van der Waals interactions involving the bulky hydrocarbon framework. The analysis provides a "fingerprint plot" that quantitatively summarizes the different types of intermolecular contacts.

Hypothetical Data Table for Hirshfeld Surface Analysis of (4-Tert-butylcyclohexyl)hydrazine

| Interaction Type | Expected Contribution (%) |

|---|---|

| H···H | High |

| N···H / H···N | Significant |

The Quantum Theory of Atoms in Molecules (QTAIM) developed by Richard Bader provides a rigorous method for analyzing the electron density to define atoms and the bonds between them. A key feature of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian, can characterize the nature of the chemical bond (e.g., covalent, ionic, hydrogen bond). For (4-Tert-butylcyclohexyl)hydrazine, QTAIM could be used to precisely characterize the C-C, C-H, C-N, N-N, and N-H bonds, as well as any intermolecular hydrogen bonds, providing a deeper understanding of the molecule's electronic structure.

Energy Frameworks and Lattice Energy Calculations in Crystalline Assemblies

The study of crystalline assemblies of (4-tert-butylcyclohexyl)hydrazine would involve the computational analysis of its crystal packing and the energetic interactions between molecules in the solid state. This is fundamental to understanding the physical properties of the material, such as its stability, solubility, and melting point.

Lattice Energy Calculations: The lattice energy is the energy released when one mole of a crystalline solid is formed from its constituent gaseous ions or molecules. It is a key indicator of the stability of the crystal structure. Computationally, lattice energy can be calculated using various methods, often based on summing the interaction energies between a central molecule and all surrounding molecules in the crystal lattice.

For molecular crystals like (4-tert-butylcyclohexyl)hydrazine, force-field based methods or more accurate quantum mechanical calculations (such as Density Functional Theory with dispersion corrections, DFT-D) would be employed. The choice of method would depend on the desired accuracy and computational cost. A hypothetical breakdown of the contributions to the lattice energy of (4-tert-butylcyclohexyl)hydrazine is presented in Table 1.

Table 1: Hypothetical Contributions to the Lattice Energy of (4-Tert-butylcyclohexyl)hydrazine (Note: This table is illustrative and not based on actual experimental or computational data.)

| Interaction Type | Estimated Energy Contribution (kJ/mol) |

| Hydrogen Bonding (N-H···N) | -20 to -40 |

| Dispersion Forces (van der Waals) | -50 to -80 |

| Electrostatic Interactions (non-hydrogen bond) | -10 to -20 |

| Repulsion | +15 to +30 |

| Total Estimated Lattice Energy | -65 to -110 |

The conformational flexibility of the cyclohexane (B81311) ring (chair, boat, twist-boat conformations) and the orientation of the tert-butyl group (axial vs. equatorial) would significantly impact the crystal packing and, consequently, the lattice energy. wikipedia.org Computational studies would be essential to determine the lowest energy conformation in the solid state.

Computational Mechanistic Studies of Reactions Involving (4-Tert-butylcyclohexyl)hydrazine

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, including the identification of transient species and the determination of reaction energetics.

Transition State Localization and Reaction Pathway Determination

To study a reaction involving (4-tert-butylcyclohexyl)hydrazine, for instance, its reaction as a nucleophile, computational methods would be used to map out the potential energy surface (PES) of the reaction. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them.

Transition State Localization: A transition state is a first-order saddle point on the PES, representing the highest energy point along the reaction coordinate. Locating this unstable structure is a key goal of computational mechanistic studies. Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method are commonly used for this purpose. For a reaction of (4-tert-butylcyclohexyl)hydrazine, the geometry of the transition state would reveal the extent of bond formation and bond breaking at the critical point of the reaction.

Reaction Pathway Determination: Once a transition state is located, an intrinsic reaction coordinate (IRC) calculation is typically performed. This traces the path from the transition state downhill to the connected reactants and products, confirming that the located transition state indeed connects the desired species. This provides a detailed picture of the molecular rearrangements that occur during the reaction.

Kinetic and Thermodynamic Parameters from Computational Studies

From the calculated energies of the stationary points on the PES, important kinetic and thermodynamic parameters can be derived.

Thermodynamic Parameters: The enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction can be calculated from the electronic energies and the results of frequency calculations for each species. These values determine the spontaneity and position of equilibrium of the reaction.

Kinetic Parameters: The energy difference between the reactants and the transition state gives the activation energy (Ea) or activation enthalpy (ΔH‡). According to transition state theory, this is the primary determinant of the reaction rate. wikipedia.orgfiveable.me A lower activation energy corresponds to a faster reaction. Computational studies on related hydrazine derivatives have shown how substituents can influence the activation barriers of their reactions. nih.govnih.gov

A hypothetical set of calculated parameters for a representative reaction of (4-tert-butylcyclohexyl)hydrazine is presented in Table 2.

Table 2: Hypothetical Calculated Kinetic and Thermodynamic Parameters for a Reaction of (4-Tert-butylcyclohexyl)hydrazine at 298 K (Note: This table is illustrative and not based on actual computational data for a specific reaction.)

| Parameter | Calculated Value |

| Activation Energy (Ea) | 80 kJ/mol |

| Enthalpy of Activation (ΔH‡) | 77 kJ/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 95 kJ/mol |

| Enthalpy of Reaction (ΔH) | -50 kJ/mol |

| Gibbs Free Energy of Reaction (ΔG) | -45 kJ/mol |

Chemical Reactivity and Mechanistic Pathways of 4 Tert Butylcyclohexyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Nitrogen Atoms

The hydrazine functional group, -NHNH₂, is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons. This makes hydrazine and its derivatives potent nucleophiles. The terminal nitrogen (NH₂) is generally the more reactive site in nucleophilic attacks due to lesser steric hindrance. The reactivity of these nitrogen atoms is central to the compound's ability to form new carbon-nitrogen bonds, leading to a variety of important chemical transformations.

Condensation Reactions with Aldehydes and Ketones to Form Hydrazones

A hallmark reaction of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. chemguide.co.ukwikipedia.org This reaction proceeds via a nucleophilic addition-elimination mechanism. The terminal nitrogen atom of (4-tert-butylcyclohexyl)hydrazine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding (4-tert-butylcyclohexyl)hydrazone. chemguide.co.uk

This reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. youtube.com The resulting hydrazones are stable compounds and can serve as important intermediates for further synthetic transformations.

Table 1: Representative Condensation Reactions of Hydrazines with Carbonyl Compounds (Note: Data is illustrative of typical hydrazine reactivity, as specific data for (4-tert-butylcyclohexyl)hydrazine is not readily available in the literature.)

| Hydrazine Reactant | Carbonyl Reactant | Product | Typical Conditions | Reference |

| Hydrazine | Acetone | Acetone hydrazone | Ethanol (B145695), Reflux | wikipedia.org |

| Phenylhydrazine | Benzaldehyde | Benzaldehyde phenylhydrazone | Methanol (B129727), Acetic Acid | chemguide.co.uk |

| 2,4-Dinitrophenylhydrazine | Cyclohexanone | Cyclohexanone 2,4-dinitrophenylhydrazone | Methanol, Sulfuric Acid | chemguide.co.uk |

Reactions Leading to Heterocyclic Compounds

The hydrazone derivatives of (4-tert-butylcyclohexyl)hydrazine are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. The presence of the N-N single bond and the reactive C=N double bond in the hydrazone moiety allows for intramolecular or intermolecular cyclization reactions to form stable five- or six-membered rings.

For instance, reacting the hydrazone with a suitable reagent can lead to the formation of pyrazoles, pyridazines, and other heterocyclic systems. The specific outcome often depends on the reaction conditions and the nature of the substrates involved. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science.

Oxidation-Reduction Chemistry

The most notable oxidation-reduction reaction involving hydrazone derivatives is the Wolff-Kishner reduction. libretexts.orglibretexts.org This reaction provides a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes. The reaction proceeds by treating the (4-tert-butylcyclohexyl)hydrazone with a strong base, such as potassium hydroxide, at high temperatures, typically in a high-boiling solvent like ethylene (B1197577) glycol. libretexts.org

The mechanism involves the deprotonation of the hydrazone by the strong base, followed by a series of steps that culminate in the elimination of dinitrogen gas (N₂), a thermodynamically very stable molecule, and the formation of a carbanion. libretexts.org This carbanion is then protonated by the solvent to yield the final alkane product. In this process, the hydrazine derivative is oxidized (to N₂), while the carbonyl carbon is reduced.

Reactions Involving the Cyclohexyl Moiety

The 4-tert-butyl group plays a crucial role in the chemistry of the cyclohexyl ring. Due to its large steric bulk, it preferentially occupies the equatorial position in the chair conformation of the cyclohexane (B81311) ring. This effectively "locks" the conformation, preventing the ring from flipping to the alternative chair form where the tert-butyl group would be in the highly unfavorable axial position. stackexchange.com This conformational rigidity has profound consequences for the stereochemical course of reactions occurring at the cyclohexyl ring.

Stereoselective Transformations Influenced by the Tert-butyl Group

The steric hindrance imposed by the axial hydrogens on one face of the conformationally locked ring directs the approach of reagents to the less hindered equatorial face. A classic example illustrating this principle is the reduction of 4-tert-butylcyclohexanone (B146137). The reduction of this ketone with hydride-donating reagents, such as sodium borohydride (B1222165), results in the preferential formation of the trans-4-tert-butylcyclohexanol, where the newly formed hydroxyl group is in the equatorial position. rsc.orgchegg.comyoutube.com

This stereoselectivity arises because the hydride reagent attacks the carbonyl group predominantly from the axial direction to avoid steric clashes with the axial hydrogens at the C-3 and C-5 positions. This axial attack leads to the formation of the alcohol with the hydroxyl group in the equatorial position (trans product). Attack from the equatorial direction is sterically more hindered and leads to the minor cis product, where the hydroxyl group is in the axial position. The degree of stereoselectivity can be influenced by the steric bulk of the reducing agent itself. mdpi.com

Table 2: Stereoselective Reduction of 4-tert-butylcyclohexanone

| Reducing Agent | Solvent | Major Product | Minor Product | Diastereomeric Ratio (trans:cis) | Reference |

| Sodium Borohydride (NaBH₄) | Isopropanol | trans-4-tert-butylcyclohexanol | cis-4-tert-butylcyclohexanol | ~85:15 | chegg.com |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | trans-4-tert-butylcyclohexanol | cis-4-tert-butylcyclohexanol | ~90:10 | mdpi.com |

| L-Selectride® | Tetrahydrofuran (B95107) (THF) | cis-4-tert-butylcyclohexanol | trans-4-tert-butylcyclohexanol | >99% cis | mdpi.com |

Elimination Reactions and Substituent Effects on Reaction Rates

Elimination reactions in 4-tert-butylcyclohexyl systems are also highly dependent on the conformation of the ring. The bimolecular elimination (E2) reaction requires an anti-periplanar arrangement of the leaving group and the proton to be removed. libretexts.org In the conformationally locked 4-tert-butylcyclohexyl system, this stereochemical requirement dictates the feasibility and rate of the reaction.

For a leaving group on the cyclohexane ring, its orientation (axial or equatorial) determines which, if any, adjacent protons are in an anti-periplanar relationship.

Cis-isomer (axial leaving group): The leaving group is axial, and the hydrogens on the adjacent carbons are also axial. This provides the ideal anti-periplanar geometry for a rapid E2 elimination. libretexts.orgchegg.com

Trans-isomer (equatorial leaving group): The leaving group is equatorial, and there are no adjacent protons that are anti-periplanar to it. Therefore, a concerted E2 reaction is disfavored and proceeds much more slowly. In such cases, the reaction may proceed through a slower E1 mechanism, which involves the formation of a carbocation intermediate and does not have a strict stereochemical requirement for the orientation of the leaving group. stackexchange.com

The rate difference between the elimination of cis- and trans-4-tert-butylcyclohexyl derivatives can be substantial, highlighting the profound effect of the substituent's stereochemistry on the reaction pathway and rate. stackexchange.com

Table 3: Relative Rates of Elimination for 4-tert-butylcyclohexyl Derivatives (Note: Data is illustrative for typical leaving groups.)

| Substrate | Leaving Group | Base/Solvent | Predominant Mechanism | Relative Rate | Reference |

| cis-4-tert-butylcyclohexyl bromide | Br (axial) | EtO⁻/EtOH | E2 | Fast | chegg.com |

| trans-4-tert-butylcyclohexyl bromide | Br (equatorial) | EtO⁻/EtOH | E1/Slow E2 | Slow | stackexchange.com |

| cis-4-tert-butylcyclohexyl tosylate | OTs (axial) | EtO⁻/EtOH | E2 | Fast | stackexchange.com |

| trans-4-tert-butylcyclohexyl tosylate | OTs (equatorial) | EtO⁻/EtOH | E1 | Slow | stackexchange.com |

Exploration of Rearrangement Reactions (e.g., Benzidine-type Rearrangements, if Structurally Relevant)

The structural framework of (4-tert-butylcyclohexyl)hydrazine renders it unsuitable for participation in classical benzidine-type rearrangements. The benzidine (B372746) rearrangement is a well-documented acid-catalyzed intramolecular rearrangement characteristic of 1,2-diphenylhydrazines, which transforms them into 4,4'-diaminobiphenyls. chem-station.com The generally accepted mechanism for this transformation is a concerted caltech.educaltech.edu-sigmatropic rearrangement. chem-station.com

A critical prerequisite for the benzidine rearrangement is the presence of two aromatic rings directly attached to the nitrogen atoms of the hydrazine moiety. This allows for the formation of a π-complex and the subsequent sigmatropic shift. ic.ac.uk In the case of (4-tert-butylcyclohexyl)hydrazine, one of the nitrogen atoms is bonded to a saturated aliphatic cyclohexane ring. The absence of the necessary diarylhydrazine structure means that the electronic and structural requirements for the characteristic bond-forming and bond-breaking processes of the benzidine rearrangement are not met. Therefore, benzidine-type rearrangements are not a relevant reactive pathway for (4-tert-butylcyclohexyl)hydrazine.

When the para position of a diphenylhydrazine is substituted, a rearrangement may occur at the ortho position, which is known as a youtube.comyoutube.com-sigmatropic rearrangement or a diaza-Cope rearrangement. chem-station.com However, this too requires an aromatic system attached to the hydrazine.

Participation in Named Organic Reactions (e.g., Barton-Kellogg Olefination via Relevant Intermediates)

While direct participation of (4-tert-butylcyclohexyl)hydrazine in many named reactions is not extensively documented, it can serve as a precursor to intermediates involved in significant transformations such as the Barton-Kellogg olefination. The Barton-Kellogg reaction is a powerful method for the synthesis of alkenes through the coupling of a diazo compound and a thioketone. wikipedia.org

The potential involvement of (4-tert-butylcyclohexyl)hydrazine in this reaction would proceed through the following key intermediate stages:

Formation of a Hydrazone: (4-Tert-butylcyclohexyl)hydrazine can react with a ketone or aldehyde to form the corresponding hydrazone. This is a standard reaction for hydrazines.

Oxidation to a Diazo Compound: The resulting hydrazone can then be oxidized to form a diazo compound. wikipedia.org This is a crucial step to generate the reactive intermediate required for the Barton-Kellogg reaction.

1,3-Dipolar Cycloaddition: The diazo compound acts as a 1,3-dipole and reacts with a thioketone in a 1,3-dipolar cycloaddition to yield an unstable thiadiazoline intermediate. wikipedia.org

Extrusion of Nitrogen and Ring Closure: The thiadiazoline intermediate spontaneously loses a molecule of nitrogen gas to form a thiocarbonyl ylide, which then cyclizes to a more stable episulfide. wikipedia.org

Desulfurization: The final step involves the desulfurization of the episulfide, typically using a phosphine (B1218219) reagent like triphenylphosphine (B44618), to yield the desired alkene. wikipedia.org

| Reaction Stage | Reactants | Intermediate/Product |

| Hydrazone Formation | (4-Tert-butylcyclohexyl)hydrazine, Ketone (R₂C=O) | (4-Tert-butylcyclohexyl)hydrazone |

| Diazo Formation | (4-Tert-butylcyclohexyl)hydrazone | Diazoalkane |

| Cycloaddition | Diazoalkane, Thioketone (R'₂C=S) | Thiadiazoline |

| Nitrogen Extrusion | Thiadiazoline | Episulfide |

| Desulfurization | Episulfide, Triphenylphosphine | Alkene |

Applications of 4 Tert Butylcyclohexyl Hydrazine in Advanced Organic Synthesis and Materials Chemistry

Building Block for Complex Organic Molecules

No specific examples were found in the available literature of (4-tert-butylcyclohexyl)hydrazine being utilized as a key building block in the total synthesis of complex natural products or other intricate organic molecules. General principles of hydrazine (B178648) chemistry suggest its potential for such applications, but specific case studies involving this compound are not documented.

Precursor for Diverse Heterocyclic Scaffolds

Utilization in the Synthesis of Specialty Polymers or Functional Materials

The search for the application of (4-tert-butylcyclohexyl)hydrazine in the synthesis of specialty polymers or functional materials did not return any relevant results. There is no indication in the surveyed literature of this compound being used as a monomer, chain-transfer agent, or a precursor for functional materials where the chemical synthesis is the primary focus.

Development of Novel Reagents and Catalytic Systems

While hydrazines can be precursors to ligands for catalysts or can themselves act as reagents in specific transformations, there is no evidence in the reviewed sources of (4-tert-butylcyclohexyl)hydrazine being developed into a novel reagent or a component of a catalytic system.

Concluding Remarks and Outlook for Future Research

Summary of Key Academic Contributions and Findings

The academic footprint of (4-tert-butylcyclohexyl)hydrazine is, at present, minimal. The primary "finding" is its synthesis and availability as a research chemical, evidenced by its presence in chemical supplier catalogs and its registration with a CAS number. achemblock.com Its submission to the NCI for screening is a significant, albeit undetailed, piece of information, suggesting that its potential as a bioactive compound has been recognized at some level. Beyond this, there is a clear absence of dedicated studies on its reactivity, stereochemistry, or application in synthesis or medicinal chemistry. The key contribution so far has been its creation as a molecular tool, awaiting a researcher to explore its potential.

Identification of Remaining Challenges and Unexplored Avenues

The most significant challenge concerning (4-tert-butylcyclohexyl)hydrazine is the lack of fundamental research. The following are key unexplored avenues:

Detailed Synthesis and Characterization: There is a need for a definitive, peer-reviewed synthetic method that details yields, purification, and stereochemical outcomes (i.e., the cis/trans isomer ratio). Comprehensive spectroscopic characterization using modern techniques (e.g., 1D/2D NMR, HRMS, IR) is also required.

Exploration of Reactivity: The synthetic utility of the hydrazine (B178648) moiety in this specific molecule is entirely unexplored. Its use in forming hydrazones, pyrazoles, and other heterocycles, particularly how the bulky 4-tert-butylcyclohexyl group influences these reactions, is a wide-open field of study.

Medicinal Chemistry and Biological Screening: Building on its NCI submission, a systematic evaluation of its biological activity is warranted. Screening against various cell lines (cancer, microbial) and enzyme assays could uncover potential therapeutic applications. The lipophilic tert-butylcyclohexyl group may influence its pharmacokinetic properties.

Stereoisomer Separation and Analysis: The compound exists as cis and trans isomers. Separating these isomers and studying their individual properties and biological activities would be a crucial step, as stereochemistry often plays a vital role in biological recognition.

Prospects for Translational Research from Fundamental Understanding to Advanced Chemical Applications

A thorough understanding of the fundamental chemistry of (4-tert-butylcyclohexyl)hydrazine could pave the way for several translational applications:

Novel Pharmaceutical Scaffolds: If the compound or its derivatives show promising biological activity, it could serve as a lead structure for the development of new drugs. The tert-butylcyclohexyl moiety is a known pharmacophore in some contexts, and its combination with a hydrazine-derived functional group could lead to novel intellectual property.

Chemical Probes: The hydrazine group can be used to link this molecule to other functionalities, such as fluorescent tags or biotin. This could enable the development of chemical probes to study biological systems where the 4-tert-butylcyclohexyl group might target specific proteins or cellular compartments.

Building Block for Complex Molecules: As a bifunctional molecule (a reactive hydrazine group and a conformationally biased cyclohexane (B81311) ring), it could be a valuable building block in the synthesis of complex natural products or other target molecules where control of stereochemistry is important.

Material Science: Hydrazine derivatives can be used in the synthesis of polymers and coordination compounds. The properties imparted by the bulky and rigid cyclohexyl group could lead to new materials with interesting thermal or structural characteristics.

Q & A

Q. What analytical methods are recommended for quantifying (4-Tert-butylcyclohexyl)hydrazine in solution?

The reduction of potassium permanganate by hydrazine derivatives is a validated spectrophotometric method. For precise quantification, monitor absorption maxima at 546 nm (ε = 2192.18 L·mol⁻¹·cm⁻¹) and 526 nm (ε = 2279.27 L·mol⁻¹·cm⁻¹) using UV-Vis spectroscopy. Ensure reaction conditions (pH, temperature) align with established protocols for hydrazine derivatives to minimize interference from tertiary amines or steric effects of the tert-butyl group .

Q. What synthetic strategies are effective for preparing (4-Tert-butylcyclohexyl)hydrazine derivatives?

Hydrazine derivatives are typically synthesized via condensation reactions. For example:

- Hydrazone formation : Reflux hydrazine with carbonyl compounds (e.g., aldehydes/ketones) in ethanol (95%) for 1–2 hours.

- Cyclization : Optimize cycloaddition and cycloreversion steps using catalytic hydrazines. For sterically hindered derivatives like (4-Tert-butylcyclohexyl)hydrazine, adjust reaction time and temperature to account for reduced nucleophilicity .

Advanced Research Questions

Q. How can computational methods guide the design of (4-Tert-butylcyclohexyl)hydrazine-based catalysts?

Density functional theory (DFT) calculations are critical for evaluating reaction pathways. For example:

- Compare activation barriers for cycloreversion steps in [2.2.1] vs. [2.2.2]-bicyclic hydrazines. The latter reduces the activation energy by ~15 kcal/mol, enhancing catalytic efficiency.

- Use Gaussian or ORCA software to model transition states and optimize ligand geometry. Experimental validation via kinetic studies (e.g., Arrhenius plots) is essential .

Q. How do thermophysical properties of (4-Tert-butylcyclohexyl)hydrazine vary under extreme conditions?

Conduct experiments under natural convection in pressurized chambers (0.1–10 MPa) and temperatures (200–500 K). Key parameters:

Q. What kinetic models describe the decomposition of (4-Tert-butylcyclohexyl)hydrazine for hydrogen production?

The decomposition follows a two-step mechanism:

- Step 1 : (exothermic, ΔH = −95 kJ/mol).

- Step 2 : (endothermic, ΔH = +157 kJ/mol). Use Ni-based catalysts (e.g., Ni-Pt/CeO₂) to enhance H₂ selectivity (>95%). Perform time-resolved mass spectrometry to track intermediate species (e.g., NH₃, N₂H₂) and optimize reaction phase (gas vs. liquid) .

Q. How can the thermal stability of (4-Tert-butylcyclohexyl)hydrazine be assessed for safe handling?

- Differential Scanning Calorimetry (DSC) : Measure exothermic peaks to identify decomposition onset temperatures (typically 120–150°C for hydrazine derivatives).

- Shock Wave Testing : Use high-speed cameras and pressure sensors to quantify TNT equivalence (e.g., anhydrous hydrazine has ~0.724 TNT equivalence at 18 kg).

- Mitigation : Store in inert solvents (e.g., diglyme) and avoid contact with transition metals to prevent catalytic decomposition .

Methodological Notes

- Data Contradictions : Computational predictions (e.g., activation barriers) may conflict with experimental results due to solvent effects or incomplete basis sets. Cross-validate with hybrid functional calculations (e.g., B3LYP-D3) .

- Safety Protocols : Always use explosion-proof reactors and conduct hazard assessments per GHS guidelines when handling tert-butyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.